MitoNeoD

Description

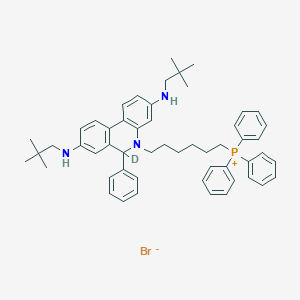

Structure

2D Structure

Properties

Molecular Formula |

C53H62DBrN3P |

|---|---|

Molecular Weight |

853.99 |

IUPAC Name |

6-[6-deuterio-3,8-bis(2,2-dimethylpropylamino)-6-phenylphenanthridin-5-yl]hexyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D; |

InChI Key |

FMTMQUAQVIOWNQ-UTANGQNASA-M |

SMILES |

CC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MitoNeoD; Mito-NeoD; Mito Neo D; Mito-Neo-D; Mito Neo-D |

Origin of Product |

United States |

Foundational & Exploratory

MitoNeoD: A Technical Guide to its Mechanism of Action for Detecting Mitochondrial Superoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻) is a critical reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, from redox signaling to oxidative damage that drives various diseases.[1] The accurate and specific detection of mitochondrial O₂•⁻ in both in vitro and in vivo settings has been a significant challenge for researchers. Many existing fluorescent probes are limited by their lack of specificity, off-target effects such as DNA intercalation, and poor applicability in living organisms.[1]

MitoNeoD was developed to overcome these limitations. It is a dual-purpose, mitochondria-targeted probe designed for the robust and specific detection of mitochondrial O₂•⁻.[1][2] This probe can be utilized in vitro for fluorescence-based measurements and in vivo for more quantitative assessments via mass spectrometry.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key performance data.

Core Mechanism of Action

The efficacy of this compound as a superoxide probe is rooted in its unique chemical structure, which confers mitochondrial targeting, specific reactivity with O₂•⁻, and minimized off-target effects.

Molecular Structure and Key Features

This compound is comprised of three critical components:

-

Triphenylphosphonium (TPP) Cation: This lipophilic cation is the key to mitochondrial targeting. The large negative membrane potential across the inner mitochondrial membrane (-150 to -180 mV) drives the accumulation of the positively charged this compound within the mitochondrial matrix.[1][2]

-

Reduced Phenanthridinium Moiety with a Carbon-Deuterium Bond: This is the O₂•⁻-sensitive core of the probe. It is designed to selectively react with superoxide. The incorporation of a carbon-deuterium (C-D) bond at the reaction site enhances its selectivity for O₂•⁻ over other reactive species and non-specific oxidation.[1][2]

-

Bulky Neopentyl Groups: These groups are strategically attached to the phenanthridinium core to sterically hinder the molecule from intercalating with DNA.[1][2] This is a significant improvement over other probes like MitoSOX, where DNA binding can lead to fluorescence artifacts and confound the interpretation of results.[1]

Signaling Pathway and Detection Principle

The detection of mitochondrial superoxide by this compound is a two-step process involving targeted accumulation followed by a specific chemical reaction that generates a detectable signal.

-

Mitochondrial Accumulation: Following administration to cells or an organism, the TPP cation directs this compound to the mitochondria, where it accumulates to concentrations several hundred-fold higher than in the cytoplasm.

-

Reaction with Superoxide: Once inside the mitochondria, this compound reacts specifically with O₂•⁻. This reaction leads to the oxidation of the reduced phenanthridinium core, yielding the hydroxylated product, MitoNeoOH. A smaller fraction can be non-specifically oxidized to form MitoNeo.[1]

-

Signal Generation:

-

Fluorescence: The product MitoNeoOH is fluorescent, with distinct excitation and emission spectra that can be measured to provide a semi-quantitative assessment of superoxide production in vitro.[1]

-

Mass Spectrometry: For in vivo applications, the amounts of this compound, MitoNeoOH, and MitoNeo can be precisely quantified in tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for a more rigorous and quantitative measurement of mitochondrial superoxide production.[1]

-

The following diagram illustrates the workflow of this compound from mitochondrial uptake to signal detection.

Caption: Experimental workflow for this compound.

The chemical reaction at the core of this compound's function is depicted in the diagram below.

Caption: Reaction of this compound with superoxide.

Quantitative Data Summary

The performance of this compound and its oxidized products has been characterized through various spectroscopic and analytical techniques. The key quantitative data are summarized below.[1]

| Parameter | MitoNeoOH | MitoNeo |

| Excitation Maxima (nm) | 520 - 560 | 540 - 580 |

| Emission Maxima (nm) | 580 - 620 | 600 - 650 |

| Fluorescence Quantum Yield | ~0.2 | ~0.1 |

Table 1: Spectroscopic properties of this compound oxidation products.

| Method | Analyte | Limit of Detection |

| LC-MS/MS | MitoNeoOH | pmol/g of tissue |

| LC-MS/MS | MitoNeo | pmol/g of tissue |

Table 2: Analytical performance of this compound detection by LC-MS/MS.

Experimental Protocols

The following are detailed protocols for the use of this compound in both in vitro and in vivo settings, based on the original validation studies.[1]

In Vitro Fluorescence Measurement of Superoxide in Isolated Mitochondria

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

-

Respiration Buffer: Resuspend the isolated mitochondria in a suitable respiration buffer (e.g., KCl buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2) to a final concentration of 0.5 mg/mL.

-

Probe Loading: Add this compound to the mitochondrial suspension to a final concentration of 10 µM.

-

Induction of Superoxide Production: Initiate mitochondrial respiration and superoxide production by adding respiratory substrates (e.g., 5 mM succinate) and inhibitors (e.g., 1 µM antimycin A).

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a fluorometer.

-

Excitation Wavelength: 544 nm

-

Emission Wavelength: 605 nm

-

-

Controls:

-

Negative Control: Perform a parallel experiment in the presence of superoxide dismutase (SOD; 10 µg/mL) to confirm that the fluorescence signal is specific to superoxide.

-

Positive Control: Use a known superoxide generator like MitoParaquat (MitoPQ) to confirm the responsiveness of the probe.

-

In Vivo Assessment of Mitochondrial Superoxide by LC-MS/MS

-

Animal Model: Use appropriate animal models for the study (e.g., C57BL/6 mice).

-

Probe Administration: Administer this compound via intravenous (tail vein) injection at a dose of approximately 10 mg/kg.

-

Experimental Time Course: Allow the probe to circulate and accumulate in tissues for a defined period (e.g., 60 minutes). This may need to be optimized depending on the tissue of interest.

-

Tissue Harvest: At the end of the experimental period, euthanize the animal and rapidly excise the tissues of interest (e.g., heart, liver, brain). Immediately freeze the tissues in liquid nitrogen to quench any further reactions.

-

Sample Preparation: a. Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetonitrile/methanol/water mixture). b. Add deuterated internal standards for MitoNeoOH and MitoNeo to the homogenate for accurate quantification. c. Centrifuge the homogenate to pellet the protein and other debris. d. Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject the prepared sample into an LC-MS/MS system. b. Separate the analytes (this compound, MitoNeoOH, MitoNeo) using a suitable chromatography column and gradient. c. Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each compound and its internal standard.

-

Data Analysis: Calculate the concentration of MitoNeoOH and MitoNeo in the tissue, normalized to the tissue weight and the amount of internal standard recovered. The ratio of MitoNeoOH to MitoNeo can provide an index of superoxide-specific oxidation.

The logical relationship for interpreting the results from these experiments is outlined below.

Caption: Logical framework for data interpretation.

Conclusion

This compound represents a significant advancement in the tools available for studying mitochondrial biology and pathology. Its design, which confers mitochondrial targeting, high specificity for superoxide, and minimal off-target effects, makes it a robust and versatile probe.[1][2] The ability to use this compound for both in vitro fluorescence and in vivo mass spectrometry applications provides researchers with a powerful tool to investigate the roles of mitochondrial superoxide in health and disease.[1] The detailed protocols and data presented in this guide provide a comprehensive resource for the effective implementation of this compound in a research setting.

References

understanding MitoNeoD chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of MitoNeoD, a novel mitochondria-targeted superoxide probe. The information is intended to equip researchers with the necessary details to effectively utilize this tool in their studies of mitochondrial oxidative stress.

Core Concepts: Chemical Structure and Properties

This compound is a sophisticated chemical probe designed for the selective detection of superoxide (O₂•⁻) within the mitochondria of living cells and in vivo.[1][2][3] Its structure is meticulously engineered to overcome the limitations of earlier superoxide probes, such as non-specific reactivity and DNA intercalation.[1][2][3]

The molecule consists of three key functional moieties:

-

A Reduced Phenanthridinium Core: This is the superoxide-sensitive component of the probe.[1][2][3]

-

Neopentyl Groups: These bulky substituents are strategically placed to prevent the planar phenanthridinium ring from intercalating with DNA, a common issue with probes like dihydroethidium that can lead to misleading artifacts.

-

A Triphenylphosphonium (TPP) Cation: This lipophilic cation facilitates the accumulation of this compound within the mitochondrial matrix, driven by the mitochondrial membrane potential.[1][2][3]

-

A Carbon-Deuterium Bond: This isotopic labeling enhances the selectivity of the probe for superoxide over other reactive oxygen species (ROS) and non-specific oxidation.[1][2][3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | (6-(3,8-Bis(neopentylamino)-6-phenylphenanthridin-5(6H)-yl-6-d)hexyl)triphenylphosphonium bromide[4] |

| CAS Number | 2375088-89-2 (bromide)[4] |

| Chemical Formula | C₅₃H₆₂DBrN₃P[4] |

| Molecular Weight | 853.99 g/mol [4] |

| Appearance | Solid |

| Solubility | Soluble in DMSO.[5] |

| Storage | Store powder at -20°C for the long term. Solutions in solvent can be stored at -80°C for up to one year.[4] |

Mechanism of Action and Detection Principles

This compound functions as a dual-purpose probe, enabling the detection of mitochondrial superoxide through both fluorescence microscopy and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Signaling Pathway of Superoxide Detection

The core mechanism involves the reaction of this compound with superoxide to produce a specific hydroxylated product, MitoNeoOH. Non-specific oxidation, on the other hand, leads to the formation of MitoNeo. The presence of the deuterium atom at the reaction center helps to distinguish between these two oxidation products.

Caption: Reaction of this compound with superoxide.

Detection Modalities

-

Fluorescence Microscopy: The oxidation of this compound to MitoNeoOH results in a fluorescent product that can be visualized within the mitochondria of live cells.[1]

-

LC-MS/MS: For a more quantitative assessment, particularly in vivo, tissue or cell extracts can be analyzed by LC-MS/MS to measure the ratio of MitoNeoOH to the unreacted this compound and the non-specific oxidation product, MitoNeo.[1] This ratiometric analysis provides a robust measure of mitochondrial superoxide production.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in experimental settings.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to its developers and commercial suppliers, the key synthetic steps have been outlined in the scientific literature. The synthesis involves a multi-step process starting from 3,8-diamino-6-phenylphenanthridine. The neopentyl groups are introduced via reductive amination, followed by N-alkylation and finally the introduction of the triphenylphosphonium moiety.

The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for this compound.

In Vitro Protocol: Detection of Mitochondrial Superoxide in Cultured Cells (Fluorescence Microscopy)

This protocol is adapted from methodologies used for similar mitochondria-targeted fluorescent probes and information available for this compound.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cultured cells (e.g., C2C12, HeLa) plated on glass-bottom dishes suitable for microscopy

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Positive control (optional): e.g., Antimycin A or Menadione to induce mitochondrial superoxide production

-

Negative control (optional): e.g., a superoxide dismutase (SOD) mimetic like MnTMPyP

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium or HBSS. The optimal concentration should be determined empirically for each cell type but is typically in the range of 1-10 µM.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the this compound staining solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed HBSS.

-

-

Imaging:

-

Add fresh, pre-warmed HBSS or imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the detection of the oxidized this compound product (MitoNeoOH). The excitation and emission maxima for MitoNeoOH are in the range of 520–560 nm and 580–620 nm, respectively.[6]

-

Experimental Workflow Diagram:

Caption: In vitro experimental workflow.

In Vivo Protocol: Assessment of Mitochondrial Superoxide Production (LC-MS/MS)

This protocol outlines the general steps for in vivo administration of this compound and subsequent tissue analysis by LC-MS/MS, based on published studies.[6]

Materials:

-

This compound solution for injection (e.g., dissolved in sterile saline)

-

Animal model (e.g., mouse)

-

Anesthesia and surgical tools

-

Liquid nitrogen

-

Homogenization buffer (e.g., acetonitrile with 0.1% formic acid)

-

Internal standards (deuterated this compound and its metabolites, if available)

-

LC-MS/MS system

Procedure:

-

In Vivo Administration: Administer this compound to the animal model via an appropriate route (e.g., tail vein injection). The dosage and time course should be optimized for the specific experimental question. A typical dose might be around 25 nmol per mouse.[6]

-

Tissue Collection: At the desired time point, euthanize the animal and rapidly excise the tissue of interest (e.g., heart, brain).

-

Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Sample Preparation for LC-MS/MS:

-

Homogenize the frozen tissue in ice-cold homogenization buffer.

-

Spike the homogenate with internal standards.

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Separate the analytes using a suitable C18 reverse-phase column.

-

Detect and quantify this compound, MitoNeoOH, and MitoNeo using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Logical Relationship Diagram for In Vivo Analysis:

Caption: In vivo analysis workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. For LC-MS/MS data, the ratio of the specific oxidation product (MitoNeoOH) to the unreacted probe (this compound) or the total probe amount (this compound + MitoNeoOH + MitoNeo) should be calculated to account for variations in probe uptake.

Table of Expected LC-MS/MS Parameters (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [Value] | [Value] |

| MitoNeoOH | [Value] | [Value] |

| MitoNeo | [Value] | [Value] |

| d15-MitoNeoD (Internal Standard) | [Value] | [Value] |

Note: The exact m/z values will need to be determined empirically on the specific mass spectrometer used.

By following the guidelines and protocols outlined in this technical guide, researchers can effectively employ this compound to gain valuable insights into the role of mitochondrial superoxide in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Mitochondria-Targeted Superoxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Mitochondria-Targeted Superoxide Probe. | Sigma-Aldrich [sigmaaldrich.com]

- 4. medkoo.com [medkoo.com]

- 5. A Method for the Direct Identification of Differentiating Muscle Cells by a Fluorescent Mitochondrial Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]

MitoNeoD: A Technical Guide to a High-Fidelity Probe for Mitochondrial Superoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoNeoD, a next-generation mitochondria-targeted fluorescent and mass spectrometry probe for the detection of superoxide (O₂•⁻), a key reactive oxygen species (ROS) implicated in a vast array of physiological and pathological processes. This document details the core principles of this compound, its advantages over preceding probes, quantitative data, and detailed experimental protocols to facilitate its effective implementation in research and drug development.

Introduction to this compound

Mitochondrial superoxide is a primary ROS that plays a dual role as both a damaging agent in oxidative stress and a signaling molecule in various cellular pathways.[1] Accurate and reliable detection of mitochondrial O₂•⁻ is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

This compound was developed to address significant limitations of earlier probes like MitoSOX Red, which are prone to non-specific oxidation and whose fluorescence is artifactually enhanced by DNA intercalation.[2][3] this compound's innovative design incorporates three key features:

-

Mitochondrial Targeting: A triphenylphosphonium (TPP) cation directs the probe to the mitochondria, where it accumulates in response to the mitochondrial membrane potential.[2][4]

-

Prevention of DNA Intercalation: Bulky neopentyl groups are attached to the phenanthridinium core, sterically hindering intercalation with mitochondrial DNA (mtDNA), thus ensuring that the fluorescent signal is a direct measure of O₂•⁻ levels.[2][5]

-

Enhanced Selectivity for Superoxide: A carbon-deuterium bond at a critical position in the molecule increases its stability against non-specific oxidation, thereby enhancing its selectivity for O₂•⁻.[2][4]

Upon reaction with O₂•⁻, this compound is oxidized to its fluorescent product, MitoNeoOH. This reaction can be monitored by fluorescence microscopy for in vitro and cell-based assays, or the product can be quantified by liquid chromatography-mass spectrometry (LC-MS/MS) for highly sensitive in vivo analysis.[2][6]

Mechanism of Action and Signaling Pathway

The primary source of mitochondrial O₂•⁻ is the electron transport chain (ETC).[7] Under certain conditions, electrons can leak from the ETC and prematurely reduce molecular oxygen to form O₂•⁻. This superoxide can then be dismutated to hydrogen peroxide (H₂O₂) by superoxide dismutase 2 (SOD2, or MnSOD) or react with other molecules. This compound is designed to intercept this mitochondrial O₂•⁻.

The following diagram illustrates the pathway of mitochondrial superoxide production and its detection by this compound.

Caption: Mitochondrial superoxide (O₂•⁻) production and detection by this compound.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its reaction products.

Table 1: Physicochemical and Fluorescence Properties

| Property | Value | Reference |

| Chemical Formula | C₅₃H₆₂DBrN₃P | |

| Molecular Weight | 853.99 g/mol | |

| This compound Excitation | Not Fluorescent | [2] |

| MitoNeoOH Excitation | 544 nm | [2] |

| MitoNeoOH Emission | 605 nm | [2] |

| MitoNeo Excitation | 566 nm | [2] |

| MitoNeo Emission | 636 nm | [2] |

Table 2: In Vitro and In Vivo Performance

| Parameter | Condition | Result | Reference |

| In Vitro O₂•⁻ Detection | 10 µM this compound + Xanthine/Xanthine Oxidase | Time-dependent increase in fluorescence | [2] |

| Cell-Based O₂•⁻ Detection | C2C12 cells + 0.5 µM Menadione | Increased mitochondrial fluorescence | [2] |

| In Vivo O₂•⁻ Detection | Mouse heart + MitoPQ | Marked increase in MitoNeoOH/ΣMitoNeo× ratio | [2] |

| In Vivo Half-life | Mouse heart | ~1 hour | [2] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common experimental settings.

In Vitro Fluorescence-Based Assay for Mitochondrial Superoxide

This protocol is suitable for measuring O₂•⁻ production in isolated mitochondria or in response to enzymatic O₂•⁻ generating systems.

Materials:

-

This compound (10 mM stock in ethanol)

-

Isolated mitochondria or a superoxide-generating system (e.g., xanthine and xanthine oxidase)

-

Assay buffer (e.g., KCl buffer)

-

Superoxide dismutase (SOD) and catalase (for controls)

-

Fluorescence plate reader or spectrofluorometer

Procedure:

-

Prepare the reaction mixture in the assay buffer. For a typical reaction, use 10 µM this compound.

-

For control wells, add superoxide dismutase (e.g., 10 µg/mL) to quench the O₂•⁻ signal. Catalase (e.g., 50 U/mL) can be used as a control for H₂O₂-mediated oxidation.

-

Initiate the superoxide-generating reaction (e.g., by adding 1 mM hypoxanthine (HX) and 5 mU/mL xanthine oxidase (XO)).

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 544 nm and an emission wavelength of 605 nm.

-

Record data over time at 37°C.

Live-Cell Imaging of Mitochondrial Superoxide with Confocal Microscopy

This protocol describes the use of this compound for visualizing mitochondrial O₂•⁻ in cultured cells.

Materials:

-

This compound (10 mM stock in ethanol)

-

Cultured cells (e.g., C2C12 myoblasts)

-

Cell culture medium

-

Inducer of mitochondrial oxidative stress (e.g., menadione or MitoPQ)

-

Confocal microscope

Procedure:

-

Seed cells on a suitable imaging dish (e.g., glass-bottom dishes).

-

On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound (typically 1-5 µM).

-

Incubate the cells for 20-30 minutes at 37°C to allow for probe loading into the mitochondria.

-

If inducing oxidative stress, add the stimulus (e.g., 0.5 µM menadione or 1 µM MitoPQ) and incubate for the desired time (e.g., 20 minutes).

-

Wash the cells with fresh, pre-warmed medium to remove excess probe.

-

Image the cells using a confocal microscope with excitation at ~543 nm and emission collection at ~605 nm.

In Vivo Assessment of Mitochondrial Superoxide using LC-MS/MS

This protocol provides a general workflow for the in vivo application of this compound.

Materials:

-

This compound

-

Animal model (e.g., mouse)

-

Inducer of mitochondrial oxidative stress (e.g., MitoPQ)

-

LC-MS/MS system

Procedure:

-

Administer this compound to the animal, typically via intravenous injection.

-

At the desired time point, euthanize the animal and rapidly excise the tissue of interest (e.g., heart).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Perform tissue extraction to isolate this compound and its oxidized products.

-

Analyze the extracts by LC-MS/MS to quantify the amounts of this compound, MitoNeoOH, and the non-specific oxidation product MitoNeo.

-

Express the data as a ratio of MitoNeoOH to the total probe taken up by the tissue (ΣMitoNeo×) to account for variations in probe uptake.[2]

Experimental Workflow and Data Analysis

The following diagram outlines a typical experimental workflow for using this compound.

Caption: A generalized experimental workflow for using this compound.

Advantages and Limitations

Advantages:

-

Dual-purpose: Can be used for both fluorescence imaging and mass spectrometry.[2][8]

-

High Selectivity: The carbon-deuterium bond enhances selectivity for superoxide over other ROS.[2]

-

No DNA Intercalation: Bulky neopentyl groups prevent binding to DNA, avoiding fluorescence artifacts.[2][5]

-

In Vivo Applicability: The TPP cation ensures rapid accumulation in mitochondria in vivo, and LC-MS/MS allows for sensitive detection in tissues.[2]

Limitations:

-

Destructive In Vivo Analysis: The use of LC-MS/MS for in vivo measurements requires the extraction of tissues, precluding longitudinal studies in the same animal.[2]

-

Potential for One-Electron Oxidation: Like other similar probes, the initial radical cation intermediate can potentially be formed by other one-electron oxidants, although the subsequent reaction to form MitoNeoOH is specific to superoxide.[2]

-

Lower Fluorescence Increase: The increase in fluorescence upon oxidation is less pronounced than that of MitoSOX Red, though it is a more selective indicator.

Conclusion

This compound represents a significant advancement in the detection of mitochondrial superoxide. Its unique chemical design overcomes major limitations of previous probes, offering researchers a more robust and reliable tool for studying the role of mitochondrial oxidative stress in health and disease. By providing both qualitative (fluorescence) and quantitative (mass spectrometry) data, this compound is well-suited for a wide range of applications, from basic research to preclinical drug development. Careful consideration of its advantages and limitations, along with adherence to optimized experimental protocols, will ensure the generation of high-quality, reproducible data.

References

- 1. Mitochondrial Superoxide Dismutase: What the Established, the Intriguing, and the Novel Reveal About a Key Cellular Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Mitochondria-Targeted Superoxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: AGOSR [agosr.com]

- 6. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

The Role of MitoNeoD in Redox Signaling Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoNeoD, a novel mitochondria-targeted fluorescent probe, and its application in the study of redox signaling. This document details the core principles of this compound, its mechanism of action, and provides detailed experimental protocols for its use in both in vitro and in vivo research settings.

Introduction to this compound: A Precision Tool for Mitochondrial Superoxide Detection

Mitochondrial superoxide (O₂•⁻) is a critical signaling molecule in a myriad of physiological and pathological processes.[1][2] Its precise detection has been a long-standing challenge in redox biology due to the limitations of existing probes, including lack of specificity, off-target effects, and poor applicability in vivo.[1][2] this compound was developed to overcome these limitations, offering a robust and versatile tool for the specific detection and quantification of mitochondrial O₂•⁻.[1][2]

This compound is a dual-purpose probe that can be utilized for both fluorescence-based analysis in cultured cells and mass spectrometry-based quantification in tissues, making it a valuable asset for translational research.[1] Its unique chemical structure, featuring a triphenylphosphonium (TPP) cation, directs the probe specifically to the mitochondria.[1][2] Furthermore, bulky neopentyl groups prevent the intercalation of its oxidized products into DNA, a common artifact with other probes that can lead to erroneous fluorescence signals.[1] A key innovation in this compound is the incorporation of a carbon-deuterium bond, which enhances its selectivity for superoxide over other reactive oxygen species (ROS).[1]

Mechanism of Action

This compound is designed to be largely non-fluorescent in its reduced state. Upon entering the mitochondrial matrix, it reacts specifically with superoxide (O₂•⁻) to form the fluorescent product MitoNeoOH.[2] Non-specific oxidation of this compound results in the formation of a different product, MitoNeo.[2] This differential reactivity allows for a more accurate assessment of superoxide-specific signaling.

The core reaction mechanism can be summarized as follows:

-

This compound + O₂•⁻ → MitoNeoOH (Fluorescent Product)

-

This compound + Other Oxidants → MitoNeo (Non-specific Oxidation Product)

This dual-product formation enables ratiometric analysis, particularly with mass spectrometry, where the ratio of MitoNeoOH to the total MitoNeo pool (ΣMitoNeo = this compound + MitoNeo + MitoNeoOH) provides a reliable measure of mitochondrial superoxide production.[2]

Data Presentation: Quantitative Analysis of Mitochondrial Superoxide

The following tables summarize key quantitative data from studies utilizing this compound, showcasing its utility in discerning changes in mitochondrial superoxide levels under various experimental conditions.

| Treatment Condition | Fold Increase in MitoNeoOH Fluorescence (vs. Control) | Cell Type | Reference |

| Antimycin A (Complex III inhibitor) | ~2.5 | C2C12 myoblasts | Shchepinova et al., 2017[2] |

| MitoParaquat (induces mitochondrial O₂•⁻) | ~2.0 | C2C12 myoblasts | Shchepinova et al., 2017[2] |

Table 1: In Vitro Quantification of Mitochondrial Superoxide Using this compound Fluorescence. This table illustrates the capacity of this compound to detect increases in mitochondrial superoxide production in response to known mitochondrial stressors in cell culture.

| Treatment Condition | MitoNeoOH / ΣMitoNeo Ratio (pmol/mg protein) | Tissue | Reference |

| Vehicle Control | ~0.02 | Mouse Heart | Shchepinova et al., 2017[2] |

| MitoParaquat | ~0.05 | Mouse Heart | Shchepinova et al., 2017[2] |

Table 2: Ex Vivo Quantification of Mitochondrial Superoxide in Mouse Heart Tissue. This table demonstrates the application of this compound for quantitative analysis of mitochondrial superoxide production in vivo using LC-MS/MS.

Experimental Protocols

The following are detailed methodologies for the application of this compound in key experimental settings.

In Vitro Detection of Mitochondrial Superoxide by Confocal Microscopy

This protocol is adapted from Shchepinova et al., 2017 for use with C2C12 myoblasts.[2]

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Confocal microscope with appropriate filter sets (e.g., excitation ~540-560 nm, emission ~580-620 nm for MitoNeoOH)

-

Phosphate-buffered saline (PBS)

-

Treatment compounds (e.g., Antimycin A, MitoParaquat)

Procedure:

-

Cell Culture: Plate C2C12 myoblasts on glass-bottom dishes suitable for confocal microscopy and culture until they reach the desired confluency.

-

Probe Loading: Prepare a working solution of this compound in DMEM (e.g., 5 µM). Remove the culture medium from the cells and wash once with warm PBS. Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Treatment: After the loading period, replace the this compound solution with fresh medium containing the desired treatment compounds (e.g., Antimycin A at 2 µM or MitoParaquat at 5 µM). Incubate for the desired treatment time (e.g., 30-60 minutes).

-

Imaging: Wash the cells twice with warm PBS. Add fresh imaging buffer (e.g., phenol red-free DMEM) to the cells.

-

Confocal Microscopy: Acquire images using a confocal microscope. Use an excitation wavelength of approximately 561 nm and collect emission between 580 and 620 nm to detect MitoNeoOH fluorescence.

-

Image Analysis: Quantify the mean fluorescence intensity within the mitochondrial regions of the cells using appropriate image analysis software.

In Vivo and Ex Vivo Quantification of Mitochondrial Superoxide by LC-MS/MS

This protocol is a generalized procedure based on the methods described by Shchepinova et al., 2017 for mouse heart tissue.[2]

Materials:

-

Mice

-

This compound solution for injection (e.g., in saline)

-

Anesthesia

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

Homogenizer

-

Acetonitrile

-

Internal standards (e.g., deuterated MitoNeo and MitoNeoOH)

-

LC-MS/MS system

Procedure:

-

Animal Treatment: Administer this compound to mice via a suitable route (e.g., tail vein injection). The dosage and timing will depend on the specific experimental design. A typical dose might be 25 nmol per mouse.[2]

-

Tissue Harvest: At the desired time point after this compound administration, anesthetize the mouse and perfuse with saline to remove blood from the tissues.

-

Tissue Collection and Storage: Rapidly dissect the tissue of interest (e.g., heart) and immediately snap-freeze it in liquid nitrogen. Store the samples at -80°C until analysis.

-

Sample Preparation:

-

Weigh a frozen piece of tissue (e.g., 50 mg).

-

Homogenize the tissue in a suitable volume of ice-cold acetonitrile containing internal standards.

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, MitoNeo, and MitoNeoOH, as well as their corresponding internal standards.

-

The ratio of the peak area of MitoNeoOH to the sum of the peak areas of all MitoNeo species (ΣMitoNeo) is used to determine the relative amount of mitochondrial superoxide production.

-

Visualizing Redox Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in redox signaling research.

Caption: Mechanism of this compound action within the mitochondrion.

Caption: Workflow for in vitro analysis of mitochondrial superoxide using this compound.

Caption: Workflow for in vivo analysis of mitochondrial superoxide using this compound.

Caption: Role of mitochondrial superoxide in initiating redox signaling pathways.

References

MitoNeoD Probe: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the MitoNeoD probe, a novel tool for the specific detection of mitochondrial superoxide (O₂•⁻). This document outlines the probe's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols derived from foundational studies, and visualizes critical pathways and workflows.

Introduction to this compound

Mitochondrial superoxide is a key reactive oxygen species (ROS) implicated in both physiological signaling and pathological oxidative stress. Its accurate detection is crucial for understanding cellular health and disease. Traditional fluorescent probes for superoxide are often limited by their lack of specificity, off-target effects such as DNA intercalation, and poor applicability for in vivo studies.[1][2]

To address these limitations, this compound was developed as a dual-purpose mitochondrial superoxide probe.[1][2] It is designed for robust and versatile assessment of mitochondrial O₂•⁻ changes, from isolated mitochondria to cellular and animal models.[1][2] this compound can be utilized for both fluorescence-based in vitro analysis and mass spectrometry-based in vivo quantification.[1][2]

Core Principles and Mechanism of Action

This compound's innovative design incorporates several key chemical features to ensure high specificity and utility:

-

Mitochondrial Targeting: The probe possesses a lipophilic triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondrial matrix in response to the mitochondrial membrane potential.[1][3]

-

Superoxide Sensitivity: The core of the probe is a reduced phenanthridinium moiety that is specifically oxidized by superoxide.[1][4]

-

Prevention of DNA Intercalation: Bulky neopentyl groups are attached to the phenanthridinium core. These groups sterically hinder the molecule from intercalating with DNA, a significant side reaction of older probes like MitoSOX that can lead to toxicity and imaging artifacts.[3][4]

-

Enhanced Selectivity: A carbon-deuterium bond is incorporated at the C-6 position. This isotopic substitution enhances the probe's selectivity for superoxide over non-specific, two-electron oxidation.[1][3][4]

The reaction of this compound with superoxide produces a specific hydroxylated product, MitoNeoOH, which is fluorescent. Non-specific oxidation, on the other hand, results in the formation of MitoNeo.[3] This dual-product formation allows for a more nuanced interpretation of mitochondrial ROS production.

Signaling Pathway and Detection Mechanism

The following diagram illustrates the mechanism of action of this compound within the mitochondria.

Caption: Mechanism of this compound action and detection.

Quantitative Data Summary

The foundational research on this compound provides key quantitative data validating its efficacy. The following table summarizes a pivotal in vivo experiment.

| Experimental Model | Treatment Group | Analyte | Fold Change vs. Control | Detection Method | Reference |

| Wild-type Mice | Control (Vehicle) | MitoNeoOH / ΣMitoNeox Ratio in Heart Tissue | 1.0 | Mass Spectrometry | --INVALID-LINK-- |

| Wild-type Mice | MitoParaquat (MitoPQ) | MitoNeoOH / ΣMitoNeox Ratio in Heart Tissue | ~1.5 | Mass Spectrometry | --INVALID-LINK--[2] |

Experimental Protocols

The following are representative protocols for the use of this compound in various experimental settings, based on the foundational research. For complete, detailed procedures, refer to the original publication by Shchepinova et al. in Cell Chemical Biology (2017).

In Vitro Analysis in Cultured Cells

This protocol describes the use of this compound for detecting mitochondrial superoxide in cultured cells using fluorescence microscopy.

Caption: Workflow for in vitro cell-based this compound assay.

Methodology:

-

Cell Preparation: Seed cells (e.g., HeLa, primary neurons) on glass-bottom dishes or coverslips suitable for microscopy and culture under standard conditions.

-

Experimental Treatment: Treat cells with compounds of interest (e.g., inhibitors, stressors) for the desired duration. Include appropriate vehicle controls.

-

This compound Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to a final working concentration (typically 1-5 µM). Remove the treatment medium from the cells and incubate with the this compound-containing medium for 30-60 minutes at 37°C.

-

Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation at ~488 nm and emission collection at ~570 nm).

-

Data Analysis: Quantify the mean fluorescence intensity per cell or per region of interest using image analysis software. Normalize the data to the control group.

Analysis in Isolated Mitochondria

This protocol outlines the assessment of this compound uptake and oxidation in isolated mitochondria.

Caption: Workflow for this compound assay in isolated mitochondria.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., mouse heart) or cultured cells using differential centrifugation.

-

Mitochondrial Respiration and Probe Uptake: Resuspend the isolated mitochondria in a suitable respiration buffer. Energize the mitochondria with a respiratory substrate (e.g., succinate). Monitor the uptake of this compound into the mitochondria using a TPP-selective electrode to confirm mitochondrial accumulation.[3]

-

Superoxide Production and Probe Oxidation: Add this compound to the mitochondrial suspension. Induce superoxide production using a complex III inhibitor like Antimycin A.

-

Sample Collection and Analysis: At various time points, take aliquots of the mitochondrial suspension and quench the reaction. Separate and quantify this compound and its oxidation products (MitoNeoOH and MitoNeo) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Analysis in Animal Models

This protocol provides a general framework for using this compound to assess mitochondrial superoxide production in vivo.

Methodology:

-

Animal Model and Treatment: Use an appropriate animal model (e.g., mice). Administer the experimental treatment (e.g., intraperitoneal injection of MitoPQ to induce cardiac mitochondrial superoxide).[3]

-

This compound Administration: Administer this compound to the animals, typically via intravenous or intraperitoneal injection.

-

Tissue Collection: At a designated time point after administration, humanely euthanize the animals and harvest the tissues of interest (e.g., heart, liver, brain).

-

Sample Preparation: Homogenize the tissues and perform an extraction to isolate this compound and its derivatives.

-

LC-MS Analysis: Quantify the levels of this compound, MitoNeoOH, and MitoNeo in the tissue extracts using a sensitive LC-MS method.

-

Data Interpretation: Calculate the ratio of the specific oxidation product to the total probe amount (e.g., MitoNeoOH / ΣMitoNeox) to assess the level of mitochondrial superoxide production.[3]

Conclusion

This compound represents a significant advancement in the field of redox biology, providing a more reliable and versatile tool for the investigation of mitochondrial superoxide. Its unique chemical design overcomes major limitations of previous probes, enabling more accurate and specific measurements in a wide range of biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals looking to incorporate this compound into their studies of mitochondrial function and oxidative stress.

References

- 1. This compound: A Mitochondria-Targeted Superoxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MitoNeoD for Live-Cell Imaging of Mitochondrial Superoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻) is a primary reactive oxygen species (ROS) that plays a significant role in both physiological redox signaling and pathological oxidative stress.[1][2] Dysregulation of mitochondrial superoxide production is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[3] Accurate and specific detection of mitochondrial O₂•⁻ in living cells is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

MitoNeoD is a highly specific, mitochondria-targeted probe designed for the detection of superoxide in live cells and in vivo.[1][2] It is a dual-purpose probe that can be used for both fluorescence microscopy and mass spectrometry-based quantification of mitochondrial O₂•⁻.[1] This document provides detailed protocols for the use of this compound in live-cell imaging applications.

Principle of Detection

This compound consists of a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2] The probe itself is not fluorescent, but upon reaction with superoxide, it is oxidized to the fluorescent product MitoNeoOH.[1] A key feature of this compound is the incorporation of bulky neopentyl groups that prevent its intercalation into DNA, a common artifact associated with other superoxide probes like hydroethidine.[1][2] Furthermore, a carbon-deuterium bond enhances its selectivity for superoxide over other non-specific oxidants.[1][2]

Data Presentation

The following tables summarize the key characteristics and typical experimental parameters for using this compound in live-cell imaging.

Table 1: this compound Properties and Spectral Data

| Property | Description |

| Target Analyte | Mitochondrial Superoxide (O₂•⁻) |

| Mechanism | Oxidation to a fluorescent product (MitoNeoOH) |

| Mitochondrial Targeting | Triphenylphosphonium (TPP) cation |

| Excitation Wavelength (MitoNeoOH) | ~544 nm[1] |

| Emission Wavelength (MitoNeoOH) | ~605 nm[1] |

| Advantages | High specificity for O₂•⁻, minimal DNA intercalation, suitable for in vivo use[1][2] |

Table 2: Typical Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Notes |

| This compound Stock Solution | 1-10 mM in DMSO | Prepare fresh and store at -20°C, protected from light. |

| This compound Working Concentration | 5 µM[1] | Optimal concentration may vary by cell type and experimental conditions. |

| Incubation Time | 10-20 minutes[1] | Should be optimized to allow for mitochondrial accumulation and reaction with superoxide. |

| Incubation Temperature | 37°C | Maintain optimal cell culture conditions. |

| Washing Steps | 2-3 times with pre-warmed medium | Crucial for removing excess probe and reducing background fluorescence. |

| Imaging Medium | Phenol red-free medium | To minimize background autofluorescence. |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

This compound Stock Solution (1 mM):

-

Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

-

For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW: 853.99 g/mol ), dissolve 1 mg in 1.17 mL of DMSO.

-

Aliquot into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Culture Medium:

-

Use the appropriate complete culture medium for your cell line.

-

For imaging, it is recommended to use a phenol red-free medium to reduce background fluorescence.

-

Protocol 2: Staining of Adherent Cells with this compound

-

Culture cells on glass-bottom dishes or chamber slides suitable for live-cell imaging to a confluency of 60-80%.

-

On the day of the experiment, prepare the this compound staining solution. Dilute the 1 mM this compound stock solution to a final working concentration of 5 µM in pre-warmed, phenol red-free culture medium.

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound staining solution to the cells and incubate for 10-20 minutes at 37°C in a CO₂ incubator.[1]

-

After incubation, remove the staining solution and wash the cells twice with pre-warmed, phenol red-free medium.

-

Add fresh, pre-warmed, phenol red-free medium to the cells.

-

The cells are now ready for live-cell imaging.

Protocol 3: Live-Cell Imaging and Data Acquisition

-

Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber set to 37°C and 5% CO₂.

-

Use a confocal or widefield fluorescence microscope with appropriate filter sets for the detection of MitoNeoOH (Excitation: ~544 nm, Emission: ~605 nm).[1]

-

Acquire images using a high-sensitivity camera.

-

For time-lapse imaging, acquire images at appropriate intervals depending on the experimental design.

-

To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

Mandatory Visualizations

Signaling Pathway: Mitochondrial Superoxide Production and Detection

Caption: Mitochondrial superoxide detection by this compound.

Experimental Workflow: Live-Cell Imaging with this compound

Caption: Workflow for this compound live-cell imaging.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Fluorescence Signal | - Insufficient probe concentration or incubation time. - Low levels of mitochondrial superoxide. - Incorrect filter sets. | - Optimize this compound concentration and incubation time for your cell type. - Include a positive control (e.g., treatment with Antimycin A or menadione) to induce superoxide production.[1][4] - Verify microscope filter specifications. |

| High Background Fluorescence | - Incomplete removal of excess probe. - Use of phenol red-containing medium. - Autofluorescence of cells or medium. | - Ensure thorough washing after incubation. - Use phenol red-free imaging medium. - Acquire a background image of unstained cells and subtract it from the stained images. |

| Phototoxicity/Cell Death | - High laser power or prolonged exposure. | - Use the lowest possible laser power and exposure time. - Reduce the frequency of image acquisition for time-lapse experiments. |

Conclusion

This compound is a robust and versatile probe for the specific detection of mitochondrial superoxide in living cells. Its unique properties, including minimal DNA intercalation and high selectivity, make it a valuable tool for researchers investigating the role of mitochondrial ROS in health and disease.[1][2] The protocols provided in this document offer a comprehensive guide for the successful application of this compound in live-cell imaging studies. As with any fluorescent probe, optimization of experimental conditions is essential for obtaining reliable and reproducible results.

References

- 1. This compound: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Mitochondria-Targeted Superoxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Mitochondrial Superoxide: A Guide to Using MitoNeoD in Fluorescence Microscopy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule and a key contributor to oxidative stress in various pathologies.[1][2] Accurate and reliable detection of mitochondrial O₂•⁻ is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. MitoNeoD is a next-generation, mitochondria-targeted fluorescent probe designed for the specific detection of superoxide.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in fluorescence microscopy.

This compound offers significant advantages over previous generations of superoxide probes.[1][4] Its design incorporates bulky neopentyl groups that prevent the intercalation of the probe into DNA, a common artifact associated with other dyes that can lead to misleading fluorescence signals.[1][4] Furthermore, a carbon-deuterium bond at a key position in the molecule enhances its selectivity for superoxide over other reactive oxygen species.[2][3] The probe is modified with a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria in response to the mitochondrial membrane potential.[1][2] Upon reaction with superoxide, the non-fluorescent this compound is oxidized to the highly fluorescent product, MitoNeoOH.[1]

Data Presentation

The following tables summarize the key spectral properties and comparative performance of this compound and its oxidized product, MitoNeoOH.

| Probe/Product | Excitation Maximum (nm) | Emission Maximum (nm) | Key Feature |

| This compound | Non-fluorescent | Non-fluorescent | Superoxide-sensitive probe |

| MitoNeoOH | 544 | 605 | Fluorescent product after reaction with O₂•⁻[1] |

| MitoNeo | 566 | 636 | Non-specific oxidation product[1] |

| Performance Metric | This compound/MitoNeoOH | Other Probes (e.g., MitoSOX) | Reference |

| DNA Intercalation | Negligible | Significant | [1][4] |

| Selectivity for O₂•⁻ | High | Prone to off-target oxidation | [2][3] |

| Fluorescence Increase upon O₂•⁻ detection | 4-fold greater for MitoNeoOH vs. MitoNeo | Variable, can be confounded by DNA binding | [1] |

Experimental Protocols

This section provides a detailed protocol for the use of this compound in cultured mammalian cells for the detection of mitochondrial superoxide by fluorescence microscopy.

I. Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.[5]

-

-

This compound Working Solution (5 µM):

-

On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5 µM.[1]

-

It is critical to prepare this solution fresh for each experiment.

-

II. Cell Preparation and Staining

-

Cell Culture:

-

Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

-

Allow cells to adhere and reach the desired confluency (typically 50-70%).[6]

-

-

Probe Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed serum-free medium or buffer.

-

Add the freshly prepared 5 µM this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 10 minutes at 37°C in a CO₂ incubator.[1]

-

-

Washing:

-

Remove the this compound working solution.

-

Wash the cells three times with pre-warmed serum-free medium or buffer to remove any excess probe.[7]

-

III. Fluorescence Microscopy and Image Acquisition

-

Imaging Setup:

-

Imaging Parameters:

-

Excitation: Use a laser line at or near 544 nm to excite the oxidized product, MitoNeoOH.[1]

-

Emission: Collect the fluorescence emission between 580 nm and 620 nm (centered around 605 nm).[1]

-

Objective: Use a high numerical aperture (e.g., 63x or 100x oil immersion) objective for high-resolution imaging of mitochondria.[1]

-

Image Acquisition: Acquire images with settings optimized to minimize phototoxicity and photobleaching. Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.[9]

-

IV. Data Analysis

-

Image Processing:

-

Use image analysis software (e.g., ImageJ/Fiji, NIS-Elements) to process and analyze the acquired images.[1]

-

-

Quantification:

-

Define regions of interest (ROIs) around mitochondria. Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can aid in accurate ROI selection.

-

Measure the mean fluorescence intensity within the mitochondrial ROIs.

-

Subtract the background fluorescence from a region without cells to obtain the corrected fluorescence intensity.

-

Compare the fluorescence intensity between different experimental conditions (e.g., control vs. treated) to determine the relative change in mitochondrial superoxide production.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of this compound action for superoxide detection.

Experimental Workflow

Caption: Experimental workflow for using this compound.

References

- 1. This compound: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Mitochondria-Targeted Superoxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | TargetMol [targetmol.com]

- 6. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A pipeline for multidimensional confocal analysis of mitochondrial morphology, function, and dynamics in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization and Troubleshooting [evidentscientific.com]

Application Note: Analysis of Mitochondrial Superoxide Using MitoNeoD and Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial reactive oxygen species (ROS), particularly the superoxide anion (O₂•⁻), are critical signaling molecules and key contributors to cellular oxidative stress.[1] Dysregulation of mitochondrial ROS is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[2] Accurate detection of mitochondrial superoxide is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.

MitoNeoD is a next-generation, mitochondria-targeted fluorescent probe designed for the specific detection of superoxide.[3] It offers significant advantages over previous generations of probes, such as MitoSOX Red.[4] this compound is engineered with bulky neopentyl groups that prevent its intercalation into DNA, a common source of artifacts with other dyes.[4] Furthermore, a carbon-deuterium bond enhances its selectivity for superoxide over other reactive oxygen species.[1][3] this compound is comprised of a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria in response to the mitochondrial membrane potential, and a superoxide-sensitive phenanthridinium moiety.[4][5] In the presence of superoxide, this compound is oxidized to the fluorescent product MitoNeoOH, allowing for quantification via fluorescence-based methods like flow cytometry.[4]

This document provides a detailed protocol for the use of this compound in flow cytometry to analyze mitochondrial superoxide levels in live cells.

Mechanism of Action and Detection

This compound is a cell-permeant probe that selectively targets mitochondria due to its lipophilic TPP cation moiety. Once inside the mitochondrial matrix, the reduced phenanthridinium core of this compound reacts specifically with superoxide (O₂•⁻). This reaction oxidizes this compound into its fluorescent product, MitoNeoOH, while non-specific oxidation can generate a different product, MitoNeo.[4] The increase in MitoNeoOH-associated fluorescence is directly proportional to the level of mitochondrial superoxide production, which can be quantified on a single-cell basis using flow cytometry.

Caption: Mechanism of this compound for mitochondrial superoxide detection.

Experimental Protocol

This protocol is a generalized procedure for staining mammalian cells with this compound for flow cytometric analysis. Optimal conditions, such as probe concentration and incubation time, may vary between cell types and should be empirically determined.[6]

A. Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Note: The contents of one vial of a similar probe, MitoSOX (50 µg), can be dissolved in 13 µL of DMSO to make a 5 mM stock solution.[7]

-

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][7]

-

Hanks' Balanced Salt Solution (HBSS): Prepare or obtain sterile HBSS with calcium and magnesium. Pre-warm to 37°C before use.[7]

-

This compound Working Solution: Immediately before use, dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed HBSS or cell culture medium.[8]

-

Critical: Vortex briefly to ensure complete mixing. The working solution should be used promptly.

-

B. Cell Preparation and Staining

-

Cell Culture: Culture cells to the desired confluence. For suspension cells, ensure they are in the logarithmic growth phase. For adherent cells, detach them using a gentle method (e.g., trypsin-EDTA), neutralize, and wash.[9]

-

Cell Count and Resuspension: Count the cells and adjust the density to 1 x 10⁶ to 5 x 10⁶ cells/mL in pre-warmed HBSS or culture medium.[9] Aliquot 0.5-1 mL of the cell suspension into flow cytometry tubes.

-

Staining: Add the this compound working solution to the cell suspension.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[9][10]

-

Washing: After incubation, wash the cells to remove excess probe. Add 2-3 mL of warm HBSS, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.[9] Repeat the wash step once.

-

Resuspension: Resuspend the final cell pellet in 0.5 mL of fresh HBSS or FACS buffer (e.g., PBS + 2% FCS) for analysis.[11]

-

Analysis: Proceed immediately to flow cytometry analysis. Keep cells on ice and protected from light if analysis is delayed.[10]

C. Controls

Proper controls are essential for accurate data interpretation.

-

Unstained Control: A sample of cells not treated with this compound to determine background autofluorescence.

-

Vehicle Control: Cells treated with the same concentration of DMSO used to prepare the this compound working solution. This controls for any effects of the solvent on the cells.[9]

-

Positive Control: Cells treated with an inducer of mitochondrial ROS to confirm the probe is working. Common inducers include:

-

Negative/Inhibition Control: Cells pre-treated with an antioxidant before this compound staining to demonstrate the specificity of the signal.

Flow Cytometry Analysis Workflow

Caption: Experimental workflow for this compound analysis by flow cytometry.

Instrument Settings

-

Excitation/Emission: While specific spectral data for MitoNeoOH is similar to related compounds, optimal settings should be determined. Based on the analogue 2-hydroxyethidium, excitation is optimal around 400-540 nm with emission detection around 590-610 nm.[4][13] This typically corresponds to the PE channel (e.g., 585/42 nm bandpass filter) on most flow cytometers.[13]

-

Gating: Use Forward Scatter (FSC) and Side Scatter (SSC) to gate on the main cell population and exclude debris and aggregates. If using a viability dye, gate on live cells first.

-

Data Analysis: The primary readouts are the Mean Fluorescence Intensity (MFI), which reflects the average amount of mitochondrial superoxide per cell, and the percentage of this compound-positive cells, which indicates the fraction of the cell population with high superoxide levels.[6]

Data Presentation and Interpretation

The following table provides an example of how quantitative data from a this compound flow cytometry experiment can be presented. The values are for illustrative purposes.

| Treatment Group | Mean Fluorescence Intensity (MFI) | % this compound-Positive Cells | Fold Change in MFI (vs. Control) |

| Unstained Control | 150 | 0.5% | 0.3 |

| Vehicle Control (DMSO) | 500 | 2.5% | 1.0 |

| Test Compound (10 µM) | 1,250 | 25.0% | 2.5 |

| Positive Control (Antimycin A) | 4,500 | 85.0% | 9.0 |

| Inhibition (NAC + Test Compound) | 650 | 5.0% | 1.3 |

Interpretation:

-

Vehicle Control: Establishes the basal level of mitochondrial superoxide in the untreated cell population.[9]

-

Test Compound: A 2.5-fold increase in MFI and a significant rise in the percentage of positive cells suggest that the compound induces mitochondrial superoxide production.

-

Positive Control: The strong signal confirms that the assay is capable of detecting a robust increase in superoxide.[6]

-

Inhibition Control: The reduction of the test compound's effect by the antioxidant NAC confirms that the signal is specific to ROS.[6]

Troubleshooting

-

High Background Fluorescence:

-

Cause: Incomplete removal of the probe.

-

Solution: Ensure wash steps are performed thoroughly. Optimize by adding an extra wash step.

-

-

No Signal with Positive Control:

-

Cause: Probe degradation or incorrect filter sets.

-

Solution: Use a fresh aliquot of this compound stock. Confirm that the flow cytometer's laser and emission filters are appropriate for detecting the probe's fluorescence.

-

-

High Variance Between Replicates:

-

Cause: Inconsistent cell numbers or incubation times.

-

Solution: Ensure accurate cell counting and precise timing for all incubation steps. Keep cells on ice before acquisition to halt metabolic processes.[9]

-

References

- 1. This compound: A Mitochondria-Targeted Superoxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - AU [thermofisher.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Mitochondria-Targeted Superoxide Probe. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Flow cytometric analysis of mitochondrial reactive oxygen species in murine hematopoietic stem and progenitor cells and MLL-AF9 driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for LC-MS/MS Quantification of MitoNeoD in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻) is a key reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including cellular signaling, aging, and various diseases. Accurate measurement of mitochondrial O₂•⁻ in vivo is crucial for understanding its roles and for the development of novel therapeutics. MitoNeoD is a mitochondria-targeted probe designed for the detection and quantification of mitochondrial superoxide.[1] This dual-purpose probe allows for the assessment of O₂•⁻ changes both in vitro by fluorescence and in vivo by mass spectrometry.[1]

This compound consists of a superoxide-sensitive reduced phenanthridinium moiety, modified to prevent DNA intercalation, and a triphenylphosphonium (TPP) lipophilic cation that facilitates its accumulation within the mitochondria.[1] A carbon-deuterium bond is incorporated to enhance its selectivity for superoxide over non-specific oxidation.[1] In the presence of superoxide, this compound is oxidized to MitoNeoOH. The ratiometric analysis of MitoNeoOH to the total MitoNeo pool (this compound + MitoNeoOH) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust method for quantifying mitochondrial superoxide levels in tissue samples.[2] This ratiometric approach corrects for variations in probe uptake, making it a reliable tool for in vivo studies.[2]

These application notes provide a detailed protocol for the preparation of tissue samples and the subsequent LC-MS/MS analysis for the quantification of this compound and its oxidation product, MitoNeoOH.

Experimental Workflow

The overall workflow for the analysis of this compound in tissue samples involves several key stages, from tissue collection to data analysis. The following diagram illustrates the major steps involved in the process.

References

Application Notes and Protocols for In Vivo Mitochondrial Superoxide Detection in Mouse Models Using MitoNeoD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MitoNeoD, a mitochondria-targeted probe, for the in vivo detection and quantification of mitochondrial superoxide (O₂•⁻) in mouse models. The protocols outlined below are based on established methodologies and are intended to assist researchers in assessing the role of mitochondrial oxidative stress in various physiological and pathological states.

Introduction to this compound

This compound is a dual-purpose probe designed for the assessment of mitochondrial superoxide both in vitro by fluorescence and in vivo by mass spectrometry.[1][2][3] Its unique chemical structure includes a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria in response to the mitochondrial membrane potential.[1][3] To enhance its specificity and utility for in vivo applications, this compound incorporates two key modifications: neopentyl groups to prevent intercalation with mitochondrial DNA, a common issue with other superoxide probes, and a carbon-deuterium bond that increases its selectivity for superoxide over other reactive oxygen species (ROS).[1][3]

In vivo, this compound is administered to the animal model, where it is taken up by tissues and accumulates in the mitochondria. In the presence of superoxide, this compound is oxidized to MitoNeoOH. Following the experimental period, tissues are harvested, and the levels of this compound and its oxidation product, MitoNeoOH, are quantified ex vivo using liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of MitoNeoOH to the total this compound species (Σ MitoNeoₓ) provides a quantitative measure of mitochondrial superoxide production in the target tissue.[1]

Key Applications

-

Preclinical Drug Development: Evaluate the efficacy of therapeutic candidates in mitigating mitochondrial oxidative stress in disease models.

-

Disease Pathophysiology: Investigate the role of mitochondrial superoxide in the onset and progression of diseases such as cardiovascular disorders, neurodegenerative diseases, and metabolic syndromes.[4][5]

-

Toxicology: Assess the impact of novel chemical entities or environmental toxins on mitochondrial function and ROS production.

-

Basic Research: Explore the fundamental roles of mitochondrial superoxide in cellular signaling pathways and physiological processes.[5][6]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for using this compound in vivo and a simplified representation of a mitochondrial superoxide signaling pathway.

Caption: A schematic of the in vivo experimental workflow using this compound.

Caption: A simplified diagram of mitochondrial superoxide production and its downstream effects.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study using this compound in a mouse model to assess changes in mitochondrial superoxide production in the heart.

| Treatment Group | Key Parameter | Result | Fold Change vs. Control | Reference |

| Control Mice | MitoNeoOH / Σ MitoNeoₓ ratio in the heart | Baseline level | 1.0 | Shchepinova et al., 2017[1] |

| MitoPQ-Treated Mice | MitoNeoOH / Σ MitoNeoₓ ratio in the heart | Markedly increased | ~1.5 | Shchepinova et al., 2017; as cited in a review[1][2] |

MitoPQ is a compound that selectively induces mitochondrial superoxide production.

Detailed Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Tissue Collection

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

8-12 week old mice

-

Insulin syringes (or other appropriate syringes for tail vein injection)

-

Surgical tools for dissection

-

Liquid nitrogen

-

Cryostorage tubes

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-